6,7-Difluoroisoquinolin-1(2H)-one

Catalog No.
S3478018
CAS No.
444898-79-7
M.F
C9H5F2NO
M. Wt
181.14 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,7-Difluoroisoquinolin-1(2H)-one

CAS Number

444898-79-7

Product Name

6,7-Difluoroisoquinolin-1(2H)-one

IUPAC Name

6,7-difluoro-2H-isoquinolin-1-one

Molecular Formula

C9H5F2NO

Molecular Weight

181.14 g/mol

InChI

InChI=1S/C9H5F2NO/c10-7-3-5-1-2-12-9(13)6(5)4-8(7)11/h1-4H,(H,12,13)

InChI Key

ZEWXWVMRDCZPIB-UHFFFAOYSA-N

SMILES

C1=CNC(=O)C2=CC(=C(C=C21)F)F

Canonical SMILES

C1=CNC(=O)C2=CC(=C(C=C21)F)F

6,7-Difluoroisoquinolin-1(2H)-one is a fluorinated derivative of isoquinolin-1(2H)-one, characterized by the presence of two fluorine atoms at the 6 and 7 positions of the isoquinoline framework. This compound possesses a molecular formula of C9H6F2N2OC_9H_6F_2N_2O and a molecular weight of approximately 192.15 g/mol. The structural uniqueness of 6,7-difluoroisoquinolin-1(2H)-one contributes to its potential applications in medicinal chemistry and organic synthesis, particularly due to the influence of fluorine substituents on biological activity and chemical reactivity.

Typical for isoquinoline derivatives. These include:

  • Nucleophilic Substitution: The fluorine atoms can act as leaving groups, allowing nucleophiles to attack the carbon atoms adjacent to the fluorine.
  • Electrophilic Aromatic Substitution: The electron-withdrawing nature of the fluorine substituents may direct electrophiles to ortho or para positions relative to the nitrogen atom in the isoquinoline ring.
  • Reduction Reactions: The compound may undergo reduction to yield corresponding amines or other derivatives.

Research indicates that compounds structurally similar to 6,7-difluoroisoquinolin-1(2H)-one exhibit diverse biological activities. Specifically, some studies suggest potential interactions with various biological targets, including receptors involved in inflammation and cancer pathways. The presence of fluorine can enhance lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties compared to non-fluorinated analogs .

Several synthetic routes have been developed for the preparation of 6,7-difluoroisoquinolin-1(2H)-one:

  • Fluorination Reactions: Direct fluorination methods using reagents such as Selectfluor or N-fluorobenzenesulfonimide can introduce fluorine atoms at the desired positions on the isoquinoline ring.
  • Cyclization Reactions: Starting from appropriate precursors like substituted anilines or phenols, cyclization reactions can yield isoquinolinones with subsequent fluorination steps.
  • Palladium-Catalyzed Coupling Reactions: Techniques such as Suzuki-Miyaura coupling may also be employed to synthesize substituted isoquinolinones followed by selective fluorination .

The unique properties of 6,7-difluoroisoquinolin-1(2H)-one make it a candidate for various applications:

  • Pharmaceutical Development: Its potential as an antibacterial or anticancer agent is under investigation due to its structural similarity to known bioactive compounds.
  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules in medicinal chemistry.
  • Agricultural Chemistry: Functionalized isoquinolinones are explored for their efficacy as agrochemicals against plant pathogens .

Several compounds share structural similarities with 6,7-difluoroisoquinolin-1(2H)-one. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
Isoquinolin-1(2H)-oneBasic isoquinoline structure without fluorinationLacks enhanced lipophilicity and metabolic stability
5-Fluoroisoquinolin-1(2H)-oneFluorine at position 5Different biological activity profile due to single fluorine
6-Fluoroisoquinolin-1(2H)-oneFluorine at position 6Similar reactivity but lacks difluorination
8-Fluoroisoquinolin-1(2H)-oneFluorine at position 8May exhibit different pharmacological properties
5,6-Difluoroisoquinolin-1(2H)-oneFluorines at positions 5 and 6Enhanced activity due to multiple fluorine substituents

Uniqueness: The presence of two fluorine atoms at both the 6 and 7 positions distinguishes 6,7-difluoroisoquinolin-1(2H)-one from its analogs by potentially enhancing its biological activity while modifying its chemical reactivity compared to other similar compounds.

XLogP3

1.5

Dates

Modify: 2023-07-26

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